molecular formula C6H13Cl2O2P B8738016 Phosphorodichloridic acid, hexyl ester CAS No. 53121-39-4

Phosphorodichloridic acid, hexyl ester

Cat. No.: B8738016
CAS No.: 53121-39-4
M. Wt: 219.04 g/mol
InChI Key: DSALCQNSJMUGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorodichloridic acid, hexyl ester (Cl₂PO-O-C₆H₁₃) is an organophosphorus compound characterized by a central phosphorus atom bonded to two chlorine atoms and one hexyl ester group. Structurally, it belongs to the class of phosphorochloridates, which are derivatives of phosphoric acid where hydroxyl groups are replaced by chlorine and alkyl/aryl esters. This compound is notable for its electrophilic phosphorus center, making it reactive in nucleophilic substitution reactions.

Properties

CAS No.

53121-39-4

Molecular Formula

C6H13Cl2O2P

Molecular Weight

219.04 g/mol

IUPAC Name

1-dichlorophosphoryloxyhexane

InChI

InChI=1S/C6H13Cl2O2P/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3

InChI Key

DSALCQNSJMUGOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Compounds:

Compound Name Molecular Formula Substituents Key Features
Phosphorodichloridic acid, hexyl ester Cl₂PO-O-C₆H₁₃ Two Cl, one hexyl ester High lipophilicity, reactive P center
Diethyl phosphorochloridate ClPO(OEt)₂ Two Et, one Cl Smaller ester groups, higher volatility
Bis(2-ethylhexyl)phosphoric acid (HDEHP) (C₈H₁₇O)₂PO-OH Two 2-ethylhexyl, one OH Common in metal extraction
2-Ethylhexyl phosphonic acid monoester (PC-88A) C₈H₁₇PO(OH)₂ One 2-ethylhexyl, two OH Selective for rare earth metals

Structural Insights:

  • Chlorine vs. Ester Groups: Phosphorodichloridic acid esters (e.g., hexyl ester) feature two chlorines and one ester, whereas phosphoric acid diesters (e.g., HDEHP) have two esters and a hydroxyl group. The dichloridic structure enhances electrophilicity, favoring reactions with nucleophiles like water or alcohols .

Physicochemical Properties

  • Reactivity: Dichloridic esters are more prone to hydrolysis than mono- or non-chlorinated analogs due to the electron-withdrawing effect of chlorine, which polarizes the P–O bond. This reactivity may limit their stability in aqueous environments compared to HDEHP or PC-88A .
  • Solubility: The hexyl ester’s long alkyl chain enhances solubility in nonpolar solvents (e.g., kerosene), whereas shorter-chain analogs like diethyl phosphorochloridate are more volatile and soluble in polar aprotic solvents .
  • Acidity: The presence of two chlorines increases acidity compared to monoester phosphonic acids (e.g., PC-88A), influencing metal ion coordination in extraction processes .

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